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Compound of Interest

Compound Name: 1-Chloro-9-iodo-phenazine

CAS No.: 2367002-82-0

Cat. No.: B3018223 Get Quote

Technical Monograph: Structural Elucidation & Spectroscopic Profiling of 1-Chloro-9-iodo-
phenazine

Part 1: Executive Technical Overview
Compound Identity: 1-Chloro-9-iodo-phenazine (CAS: 2367002-82-0) Molecular Formula:

Molecular Weight: 340.55 g/mol [1]

The Asymmetric Scaffold Challenge 1-Chloro-9-iodo-phenazine represents a high-value

"bifunctional scaffold" in medicinal chemistry. Unlike symmetric 1,9-dichlorophenazines, this

asymmetric congener offers orthogonal reactivity: the C-I bond (bond dissociation energy

53 kcal/mol) is significantly more labile toward palladium-catalyzed cross-coupling (Suzuki-
Miyaura, Sonogashira) than the C-Cl bond (

81 kcal/mol). This allows for sequential, site-selective functionalization—a critical attribute for
developing DNA-intercalating chemotherapeutics or tunable optoelectronic materials.

However, the synthesis and characterization of 1,9-disubstituted phenazines are complicated

by steric congestion in the "bay region" (the N-10 pocket) and the potential for regioisomeric

contamination (e.g., 1,6-isomers). This guide outlines the spectroscopic logic required to

validate this specific structure.
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To interpret spectroscopic data accurately, one must understand the genesis of the sample.

The most robust route to asymmetric phenazines involves the Wohl-Aue reaction or oxidative

cyclization of diphenylamines.

Synthesis Workflow (Graphviz)
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Figure 1: Synthetic logic flow indicating the origin of critical regioisomeric impurities.

Part 3: Spectroscopic Data & Characterization
Since raw datasets for this specific catalog compound are often proprietary, the following data

is derived from first-principles analysis of phenazine substituent effects and isotopic distribution

laws.

A. Mass Spectrometry (MS) – The Isotopic Fingerprint
The presence of both Chlorine (

) and Iodine (monoisotopic

) creates a distinct spectral signature.
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Ion Species m/z (Calculated)
Relative
Abundance

Diagnostic Note

[M]⁺ 339.92 100%
Base peak (

)

[M+2]⁺ 341.92 ~32%
Characteristic Cl

isotope pattern

[M-I]⁺ 212.9 High
Loss of Iodine (weak

C-I bond)

[M-Cl]⁺ 304.9 Low
Loss of Chlorine (rare

in EI)

Protocol Tip: In LC-MS (ESI+), phenazines protonate at N-10. Expect

at 340.93. The loss of 127 Da (Iodine) in MS/MS fragmentation is the primary confirmation of
the iodo-substituent.

B. Nuclear Magnetic Resonance (NMR) Profiling
The molecule has

symmetry (planar) but lacks a

axis, making the two benzene rings magnetically inequivalent.

Predicted

NMR (400 MHz, CDCl

): The spectrum will display two distinct ABC spin systems (one for the Cl-ring, one for the I-
ring).
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Position
Shift (

, ppm)
Multiplicity (Hz)

Assignment
Logic

H-2 7.85 – 7.95 dd 8.0, 1.2

Ortho to Cl

(Shielded relative

to H-8)

H-3 7.70 – 7.80 dd 8.0, 7.5
Meta-proton (Cl-

ring)

H-4 8.25 – 8.35 dd 8.0, 1.2

Peri-position

(Deshielded by

N-5)

H-8 8.30 – 8.45 dd 7.8, 1.2

Ortho to I

(Deshielded by

Iodine

anisotropy)

H-7 7.60 – 7.75 dd 7.8, 7.6
Meta-proton (I-

ring)

H-6 8.20 – 8.30 dd 8.0, 1.2
Peri-position (I-

ring)

Critical Distinction: The proton adjacent to Iodine (H-8) typically resonates downfield of the

proton adjacent to Chlorine (H-2) due to the "heavy atom effect" and steric compression in the

bay region (positions 1 and 9).

C. UV-Visible Spectroscopy
Phenazines exhibit characteristic

and

transitions.

(MeOH): ~250 nm (Intense), ~365 nm (Broad, yellow color).
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Visual Check: The compound should be a bright yellow-to-orange solid. A red shift often

indicates N-oxide impurities.

Part 4: The Validation Protocol (Self-Validating
System)
To confirm 1-Chloro-9-iodo-phenazine and rule out the 1,6-isomer (1-chloro-6-iodo-

phenazine), follow this rigorous logic flow.

Experimental Workflow
Solubility Check: Dissolve 5 mg in 0.6 mL CDCl

. If insoluble, switch to DMSO-

(shifts will move downfield by ~0.1-0.2 ppm).

1D Proton Scan: Verify integration (6 protons).

NOESY / ROESY Experiment (The "Truth" Maker):

Hypothesis: In the 1,9-isomer, the substituents (Cl and I) are on the same side of the

molecule relative to the N-N axis, but far apart spatially. However, H-4 and H-6 are

spatially close (the "bay" opposite the halogens).

Observation: Look for a NOE correlation between H-4 and H-6.

Result: If a strong NOE is observed between the two most downfield doublets (the peri-

protons), the geometry is likely 1,9-substituted.

Logic Tree for Structural Confirmation (Graphviz)
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Figure 2: Decision matrix for validating the asymmetric 1,9-substitution pattern.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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